molecular formula C27H29N5O2 B2785821 N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1105230-99-6

N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No. B2785821
CAS RN: 1105230-99-6
M. Wt: 455.562
InChI Key: AIVSACGIMIMZMM-UHFFFAOYSA-N
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Description

The compound “N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and structural features, including an indole ring, a piperidine ring, and a pyridazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and a variety of functional groups. The indole and pyridazine rings are aromatic, contributing to the compound’s stability .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amide bond and the various aromatic systems. The electron-rich indole ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water .

Mechanism of Action

Target of Action

It is synthesized fromtryptamine and naproxen , which have known targets . Tryptamine is a precursor to the neurotransmitter serotonin, which plays a crucial role in mood regulation, sleep, and cognition . Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .

Mode of Action

The mode of action of this compound can be inferred from its precursors. Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine derivatives are involved in the regulation and modulation of multiple processes within the central nervous system .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to those of its precursors. Naproxen’s inhibition of COX enzymes disrupts the conversion of arachidonic acid to prostaglandin G, affecting the synthesis of prostaglandins and thromboxanes . These molecules are involved in rapid physiological responses . Tryptamine derivatives, on the other hand, influence various central nervous system processes .

Pharmacokinetics

The pharmacokinetic properties of its precursors, tryptamine and naproxen, are well-studied .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be a combination of the effects of its precursors. This includes the anti-inflammatory effects of naproxen and the neuromodulatory effects of tryptamine .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O2/c1-34-22-8-6-19(7-9-22)24-10-11-26(31-30-24)32-16-13-20(14-17-32)27(33)28-15-12-21-18-29-25-5-3-2-4-23(21)25/h2-11,18,20,29H,12-17H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVSACGIMIMZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide

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